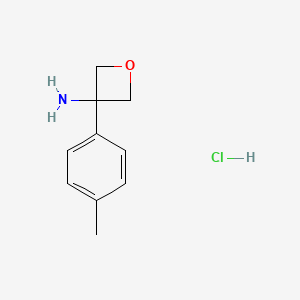

3-(4-Methylphenyl)-3-oxetanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylphenyl)oxetan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;/h2-5H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNASRDBASHMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(COC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693231 | |

| Record name | 3-(4-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322200-77-0 | |

| Record name | 3-Oxetanamine, 3-(4-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1322200-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Methylphenyl)-3-oxetanamine hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound (CAS No. 1322200-77-0). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the strategic importance of the 3-aminooxetane moiety as a versatile building block and a bioisosteric replacement for other functional groups, thereby highlighting its potential in the design of novel therapeutic agents.

Introduction

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry due to its unique combination of stability and reactivity.[1][2] The inherent ring strain of the oxetane moiety facilitates ring-opening reactions, making it a valuable synthetic intermediate.[1] Furthermore, the incorporation of an oxetane ring into a drug candidate can favorably modulate key physicochemical properties such as solubility, metabolic stability, and lipophilicity.[2]

This compound is a specific derivative that combines the advantageous features of the oxetane ring with a pharmacologically relevant arylamine. The 3-aminooxetane scaffold is of particular interest as it can serve as a bioisostere for the commonly found benzamide functional group, offering a more three-dimensional conformation.[3] This structural feature can be exploited to improve the pharmacokinetic profile of a drug molecule. This guide aims to provide a detailed technical overview of this promising chemical entity.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available from commercial suppliers, other parameters are estimated based on the general properties of related 3-aryl-3-aminooxetanes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1322200-77-0 | [4] |

| Molecular Formula | C10H14ClNO | [4] |

| Molecular Weight | 199.68 g/mol | [4] |

| Appearance | Solid (predicted) | General knowledge |

| Purity | ≥95% (typical) | [4] |

| Solubility | Higher aqueous solubility than corresponding amides (predicted) | [3] |

| LogD | Low LogD (predicted) | [3] |

| Metabolic Stability | High metabolic stability (predicted) | [3] |

| SMILES | Cl.N(C1(c2ccc(C)cc2)COC1) | Inferred |

| InChI Key | Inferred from structure | Inferred |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the para-substituted aromatic ring (two doublets in the aromatic region), a singlet for the methyl group, and distinct signals for the methylene protons of the oxetane ring. The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon of the oxetane ring attached to the phenyl group and the nitrogen atom, the methylene carbons of the oxetane, and the carbons of the tolyl group.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the oxetane ether, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the free base (C10H13NO) and fragmentation patterns characteristic of the loss of small molecules from the parent structure.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of 3-aryl-3-aminooxetanes can be achieved through various synthetic routes. A common strategy involves the nucleophilic addition of an organometallic reagent to oxetan-3-one, followed by functional group manipulation to introduce the amine. A plausible synthetic workflow for 3-(4-Methylphenyl)-3-oxetanamine is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(4-Methylphenyl)oxetan-3-ol

-

To a solution of 4-bromotoluene in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings.

-

Heat the mixture to initiate the formation of the Grignard reagent, 4-methylphenylmagnesium bromide.

-

Cool the Grignard solution to 0 °C and add a solution of oxetan-3-one in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol.

Step 2: Synthesis of 3-Azido-3-(4-methylphenyl)oxetane

-

Dissolve the crude 3-(4-methylphenyl)oxetan-3-ol in an appropriate solvent such as toluene.

-

Add diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Heat the reaction mixture and monitor for the completion of the reaction.

-

Upon completion, cool the reaction, wash with water and brine, and dry the organic layer.

-

Purify the crude product by column chromatography to obtain the azide intermediate.

Step 3: Synthesis of 3-(4-Methylphenyl)-3-oxetanamine

-

Dissolve the 3-azido-3-(4-methylphenyl)oxetane in a suitable solvent like methanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the desired amine.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the free base, 3-(4-methylphenyl)-3-oxetanamine, in a suitable anhydrous solvent like diethyl ether or ethyl acetate.

-

Add a solution of hydrogen chloride in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the strained oxetane ring and the nucleophilic amino group.

-

Reactions of the Amine: The primary amine can undergo standard reactions such as acylation, alkylation, and sulfonylation to generate a diverse library of derivatives.

-

Ring-Opening Reactions: The oxetane ring is susceptible to ring-opening by various nucleophiles, particularly under acidic conditions which activate the ether oxygen.[1] This reactivity can be harnessed to synthesize more complex molecules.

-

Amphoteric Nature: 3-Aminooxetanes have been described as stable and readily available 1,3-amphoteric molecules.[5][6] This dual reactivity allows them to participate in various intermolecular annulation reactions to form valuable heterocyclic structures.[5][6]

Caption: Key reactivity pathways for 3-aryl-3-aminooxetanes.

Applications in Drug Discovery

The 3-aminooxetane scaffold is a valuable motif in modern drug discovery. Its utility stems from its ability to act as a bioisosteric replacement for other functional groups and its favorable impact on physicochemical properties.

Bioisosterism

The 3-aminooxetane moiety is considered a promising bioisostere for the benzamide group, which is present in over 100 approved drugs.[3] This is due to their comparable polarity and lone pair orientation.[3] However, the 3-aminooxetane introduces a more three-dimensional structure compared to the relatively planar benzamide, which can lead to improved target engagement and selectivity.[3]

Pharmacological Relevance

Derivatives of 3-phenyloxetane have recently been identified as potent and selective agonists of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[7] GLP-1R agonists are an important class of therapeutics for the treatment of type 2 diabetes and obesity.[7] The discovery of 3-phenyloxetane derivatives as GLP-1R agonists underscores the potential of this scaffold in developing novel therapeutics for metabolic diseases.[7][8]

Safety and Handling

Detailed toxicity data for this compound is not available. However, based on the general safety information for related compounds like 3-aminooxetane, it should be handled with care in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It may be harmful if swallowed and can cause skin and eye irritation.[9] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural and chemical properties, including its role as a bioisostere and its favorable impact on physicochemical properties, make it an attractive scaffold for the design of novel therapeutic agents. The synthetic accessibility and diverse reactivity of the 3-aminooxetane core provide a platform for the generation of a wide range of derivatives with potential applications in various therapeutic areas, particularly in the development of treatments for metabolic disorders. Further research into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.

References

- Vertex AI Search. (n.d.). This compound, 95% Purity, C10H14ClNO, 100 mg.

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11678. [Link]

- American Chemical Society. (2025). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. ACS Fall 2025.

-

Sun, Z., & Li, Y. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(35), 9477–9482. [Link]

- ChemScene. (n.d.). Oxetan-3-amine hydrochloride.

-

Sun, Z., & Li, Y. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(35), 9477–9482. [Link]

-

Zhang, Z., et al. (2024). Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry. [Link]

-

Li, G., et al. (2021). A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. Organic Letters, 23(2), 436–441. [Link]

-

Zhang, Z., et al. (2024). Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Evaluation of 3-Phenyloxetane Derivative Agonists of the Glucagon-Like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

A Guide to the Comprehensive Structure Elucidation of 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride

Abstract

The robust and unambiguous structural characterization of pharmaceutical intermediates is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance.[1][2] This technical guide provides a comprehensive, multi-technique framework for the definitive structure elucidation of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride (CAS No: 1322200-77-0), a substituted oxetane building block of increasing interest in medicinal chemistry.[3][4] Oxetanes are valued for their ability to act as polar, metabolically stable isosteres for groups like gem-dimethyl or carbonyls.[5] This document moves beyond a simple recitation of methods, offering a rationale-driven approach rooted in the principles of orthogonal analysis. We detail the strategic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction to build a self-validating dossier of structural evidence.

Introduction: The Analytical Imperative

The subject compound, this compound, possesses several key structural features that require careful and independent verification: a 1,4-disubstituted aromatic ring, a quaternary carbon, a strained four-membered oxetane ring, a primary amine, and its formation as a hydrochloride salt. Each feature presents a unique spectroscopic signature. The goal of a rigorous elucidation is not merely to collect data, but to ensure that the data from each analytical technique converge to support a single, unambiguous structure. This integrated approach is critical for creating a robust data package for process control, quality assurance, and regulatory submission.[6][7]

The overall analytical workflow is designed to provide orthogonal data points, where each technique confirms the structure from a different physical principle.

Caption: Overall workflow for integrated structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in an organic molecule.[8] For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides an almost complete structural picture.

Rationale and Experimental Design

The choice of a deuterated solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior for amine hydrochlorides. The acidic N-H protons are less likely to undergo rapid exchange with residual water in DMSO-d₆, allowing for their direct observation and coupling.

Expected ¹H and ¹³C NMR Spectral Data

The following table summarizes the anticipated chemical shifts (δ) in ppm. These predictions are based on established values for similar structural motifs, including the characteristic downfield shifts for protons on the strained oxetane ring.[9][10]

| Assignment | ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) | Notes |

| Oxetane CH₂ | ~4.8 - 5.1 | AB quartet or two doublets | 4H | ~82-85 | Diastereotopic protons due to the adjacent chiral center. Highly deshielded by the ring oxygen and strain.[9] |

| Aromatic CH | ~7.2 - 7.5 | Two doublets (AA'BB' system) | 4H | ~126-130 | Classic pattern for a 1,4-disubstituted benzene ring. |

| Methyl (CH₃) | ~2.3 - 2.4 | Singlet | 3H | ~21 | Typical chemical shift for a tolyl methyl group. |

| Amine (NH₃⁺) | ~9.0 - 9.5 | Broad singlet | 3H | N/A | Broad due to quadrupolar relaxation and exchange. Observable in DMSO-d₆. Position is concentration-dependent. |

| Aromatic C-H | N/A | N/A | N/A | ~126-130 | Two signals expected for the AA'BB' system. |

| Aromatic C-CH₃ | N/A | N/A | N/A | ~138-140 | Quaternary aromatic carbon attached to the methyl group. |

| Aromatic C-Oxetane | N/A | N/A | N/A | ~140-143 | Quaternary aromatic carbon attached to the oxetane ring. |

| Oxetane C-N | N/A | N/A | N/A | ~50-55 | The quaternary carbon of the oxetane ring, a key signature. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆. Vortex gently until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D (COSY, HSQC) spectra on a spectrometer operating at a proton frequency of 400 MHz or higher.

-

Data Processing: Process the spectra using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum accordingly (δ ~39.52 ppm).

Mass Spectrometry (MS): Molecular Formula Confirmation

Mass spectrometry provides the molecular weight of the free base and crucial fragmentation data that supports the proposed structure.[7] High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

Rationale and Experimental Design

Electrospray Ionization (ESI) is the preferred method for this compound. As a pre-formed salt, it readily forms ions in solution, making ESI in positive ion mode highly effective for detecting the protonated molecule of the free base, [M+H]⁺.

Expected Fragmentation Pattern

The primary ion observed will be the [M+H]⁺ of the free amine, C₁₀H₁₃NO.

-

Calculated Monoisotopic Mass for [C₁₀H₁₄NO]⁺: 164.1070 u

-

Key Fragmentation: A characteristic fragmentation pathway for 3-substituted oxetanes is the loss of formaldehyde (CH₂O, 30 u) via retro-[2+2] cycloreversion, which is a strong indicator of the oxetane ring's presence.[9] Another likely fragmentation is the loss of the amino group.

Caption: Anticipated ESI-MS fragmentation pathways.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Acquisition: Operate the mass spectrometer (e.g., a Q-TOF or Orbitrap) in positive ion mode. Acquire a full scan spectrum over a mass range of m/z 50-500.

-

Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass for C₁₀H₁₄NO⁺. A mass error of < 5 ppm provides high confidence in the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule, providing confirmatory evidence that is orthogonal to NMR and MS.[11][12]

Rationale and Spectral Interpretation

For this compound, we expect to see characteristic absorptions for the primary ammonium salt (NH₃⁺), the strained C-O-C ether linkage of the oxetane, the aromatic ring, and the alkyl C-H bonds. The hydrochloride salt form significantly alters the N-H stretching region compared to the free amine.[13]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Notes |

| N-H⁺ Stretch | 3200 - 2800 | Strong, very broad | Characteristic of a primary amine salt. This broad envelope often has C-H stretching peaks superimposed on it.[13] |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Peaks just above 3000 cm⁻¹ are indicative of sp² C-H bonds. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Peaks from the methyl and oxetane methylene groups. |

| N-H⁺ Bend | 1620 - 1560 | Medium-Strong | Asymmetric and symmetric bending modes of the NH₃⁺ group. |

| Aromatic C=C Stretch | 1600, 1500 | Medium-Strong | Characteristic "doublet" for benzene derivatives. |

| Oxetane C-O-C Stretch | 980 - 960 | Strong | Asymmetric stretch of the strained cyclic ether. This is a key diagnostic peak for the oxetane ring.[14] |

| Aromatic C-H Out-of-Plane Bend | 850 - 810 | Strong | Strong absorption in this region is highly indicative of 1,4-disubstitution. |

Experimental Protocol: ATR-FTIR Analysis

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform ATR and baseline corrections on the resulting spectrum as needed.

Single-Crystal X-ray Diffraction: Unambiguous 3D Structure

When a high-quality single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[15][16] It confirms not only the atomic connectivity but also the bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the ammonium group, the chloride anion, and the oxetane oxygen.[17][18]

Rationale and Expected Outcomes

This technique is the "gold standard" for structure determination.[15] For this compound, a successful crystal structure would definitively confirm:

-

The connectivity of the tolyl group to the C3 position of the oxetane ring.

-

The presence and location of the amine group at the same C3 position.

-

The puckered conformation of the four-membered oxetane ring.[5][14]

-

The ionic interaction between the protonated amine (ammonium) and the chloride anion.[17]

Experimental Protocol: Crystallization and Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion). Common solvent systems for hydrochloride salts include methanol, ethanol, or water/isopropanol mixtures.

-

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[16]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data to achieve a final, high-resolution molecular structure.

Data Synthesis and Final Confirmation

The definitive assignment of the structure of this compound is achieved by synthesizing the information from all techniques. The NMR data provides the carbon-hydrogen framework, the MS confirms the molecular formula, the FTIR identifies all key functional groups, and X-ray crystallography reveals the exact 3D arrangement in space. The consistency across these orthogonal methods provides an exceptionally high degree of confidence in the final structural assignment, meeting the rigorous standards of the pharmaceutical industry.[1][11]

References

- Vertex AI Search. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- IJRASET. (n.d.). Analytical Techniques in Pharmaceutical Analysis: A Review.

- Advanced Analytical Techniques in Pharmaceutical Analysis. (2024).

- MDPI. (n.d.).

- Benchchem. (n.d.). A Comparative Spectroscopic Guide to 3-Phenyloxetan-3-amine and Its Isomers.

- Gradiva Review Journal. (n.d.).

- ResearchGate. (n.d.). Crystal structure of hydrochloride salt, 2: (a) dimeric unit of....

- ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

- AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry.

- Connect Journals. (2015). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.

- ResearchGate. (n.d.). View of the structure of the crystals of the hydrochloride salt of....

- ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1).

- PMC - NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one.

- ResearchGate. (n.d.). The packing structure of hydrochloride salt (I), viewed down the....

- Angene. (n.d.). This compound, 95% Purity, C10H14ClNO, 100 mg.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

- RSC Publishing. (2021). Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitors.

- Preprints.org. (2026). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine.

- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023).

- Benchchem. (n.d.). Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide.

- IR Spectroscopy Tutorial: Amines. (n.d.).

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.

- PMC - PubMed Central - NIH. (n.d.). X ray crystallography.

- CymitQuimica. (n.d.). CAS 491588-41-1: oxetan-3-amine hydrochloride.

- Wikipedia. (n.d.). X-ray crystallography.

- Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.

- Beilstein Journals. (n.d.).

- ResearchGate. (n.d.). X-ray structure. The x-ray single-crystal structure of amine salt 8.

- Engineered Science Publisher. (n.d.).

- PubMed. (2014).

- BLD Pharm. (n.d.). 21635-88-1|3-Oxetanamine|BLD Pharm.

- PMC - NIH. (2025).

- ChemicalBook. (2025). 3-Methyl-3-oxetanaMine hydrochloride.

- AChemBlock. (n.d.). 3-Methyl-3-oxetanamine hydrochloride 97%.

- PubMed. (n.d.). Liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines: regioisomers of the 3,4-methylenedioxyamphetamines.

- ResearchGate. (2025). (PDF) Spectroscopic analysis of pharmaceutical formulations through the use of chemometric tools.

Sources

- 1. Analytical Techniques in Pharmaceutical Analysis: A Review [ijraset.com]

- 2. gradivareview.com [gradivareview.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02486H [pubs.rsc.org]

- 11. azolifesciences.com [azolifesciences.com]

- 12. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, a valuable building block in contemporary medicinal chemistry. The oxetane motif is increasingly recognized for its ability to favorably modulate the physicochemical properties of drug candidates, including solubility, lipophilicity, and metabolic stability. This document outlines a robust synthetic pathway from commercially available precursors and details the analytical methodologies requisite for the unambiguous structural elucidation and purity assessment of the final compound. The content herein is intended to equip researchers and drug development professionals with the practical knowledge to both synthesize and rigorously characterize this important molecular scaffold.

Introduction: The Strategic Value of the Oxetane Moiety in Drug Discovery

The landscape of modern drug discovery is characterized by a continuous search for molecular scaffolds that can impart advantageous pharmacokinetic and pharmacodynamic properties to lead compounds. The four-membered oxetane ring has emerged as a particularly strategic motif in this context.[1][2] Its incorporation into drug candidates can lead to significant improvements in aqueous solubility, a reduction in lipophilicity, and enhanced metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[3][4] Furthermore, the rigid, three-dimensional nature of the oxetane ring can facilitate favorable interactions with biological targets.[5] The title compound, this compound, combines the benefits of the oxetane core with an arylamine functionality, making it a versatile intermediate for the synthesis of a diverse range of potential therapeutic agents.[6]

A Multi-Step Synthetic Strategy

A logical and efficient synthetic route to this compound has been devised, commencing with the commercially available 3-oxetanone. The overall workflow is depicted below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3-(4-Methylphenyl)oxetan-3-ol

The initial step involves a Grignard reaction to introduce the 4-methylphenyl moiety onto the oxetane ring. This classic carbon-carbon bond-forming reaction is highly reliable for this purpose.

Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 4-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 4-tolylmagnesium bromide. The reaction is typically initiated with a crystal of iodine if necessary and maintained at a gentle reflux.

-

Addition of 3-Oxetanone: The solution of 4-tolylmagnesium bromide is cooled to 0 °C. A solution of 3-oxetanone in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 5 °C. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-(4-methylphenyl)oxetan-3-ol.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure tertiary alcohol.

Step 2: Conversion of 3-(4-Methylphenyl)oxetan-3-ol to 3-(4-Methylphenyl)-3-oxetanamine

The conversion of the tertiary alcohol to the primary amine is a critical transformation. The Ritter reaction provides a direct and efficient method for this conversion.[7][8][9]

Protocol:

-

Ritter Reaction: The purified 3-(4-methylphenyl)oxetan-3-ol is dissolved in acetonitrile. The solution is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Hydrolysis of the Intermediate Amide: Upon completion of the Ritter reaction, the mixture is carefully poured onto ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting N-(3-(4-methylphenyl)oxetan-3-yl)acetamide is extracted with dichloromethane. The combined organic extracts are dried and concentrated. The crude acetamide is then subjected to acidic hydrolysis by refluxing with aqueous hydrochloric acid.[5][10]

-

Isolation of the Free Amine: After hydrolysis, the reaction mixture is cooled and basified with a concentrated sodium hydroxide solution to a pH > 12. The free amine is then extracted with diethyl ether. The combined ethereal layers are washed with brine, dried over anhydrous potassium carbonate, filtered, and concentrated under reduced pressure to yield 3-(4-methylphenyl)-3-oxetanamine as an oil.

Step 3: Formation of this compound

The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine.

Protocol:

-

Salt Formation: The purified 3-(4-Methylphenyl)-3-oxetanamine is dissolved in a minimal amount of anhydrous diethyl ether. A solution of hydrogen chloride in diethyl ether (2.0 M) is added dropwise with stirring until precipitation is complete.

-

Isolation and Drying: The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product, this compound.

Comprehensive Characterization

Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. The following techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Spectral Data (in CDCl₃, δ in ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3-7.5 | d | 2H | Ar-H (ortho to methyl) |

| ~ 7.1-7.2 | d | 2H | Ar-H (meta to methyl) |

| ~ 4.8-5.0 | m | 4H | -CH₂- of oxetane |

| ~ 2.3-2.4 | s | 3H | Ar-CH₃ |

| ~ 2.0-3.0 | br s | 3H | -NH₃⁺ |

Note: The chemical shifts are predictive and based on analogous structures. The amine protons (-NH₃⁺) may be broad and their chemical shift can be concentration-dependent.[11][12][13]

Expected ¹³C NMR Spectral Data (in CDCl₃, δ in ppm):

| Chemical Shift (ppm) | Assignment |

| ~ 138-140 | Ar-C (ipso to methyl) |

| ~ 135-137 | Ar-C (ipso to oxetane) |

| ~ 129-130 | Ar-CH (meta to methyl) |

| ~ 125-127 | Ar-CH (ortho to methyl) |

| ~ 78-80 | -CH₂- of oxetane |

| ~ 55-58 | Quaternary C of oxetane |

| ~ 21 | Ar-CH₃ |

Note: The oxetane ring carbons are expected to appear in the aliphatic region, with the carbon adjacent to the oxygen being downfield.[14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3000-2800 | N-H stretch | Ammonium salt (-NH₃⁺) |

| ~ 3100-3000 | C-H stretch | Aromatic |

| ~ 2950-2850 | C-H stretch | Aliphatic (CH₃) |

| ~ 1600, 1500, 1450 | C=C stretch | Aromatic ring |

| ~ 1250-1000 | C-N stretch | Amine |

| ~ 980 | C-O-C stretch | Oxetane ring |

Note: The N-H stretching of the hydrochloride salt will appear as a broad band. Aromatic amine C-N stretches are typically strong.[16][17][18][19]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Ionization (EI) is a common technique for this purpose.

Expected Fragmentation Pattern (EI-MS):

-

Molecular Ion (M⁺): A peak corresponding to the free amine (m/z = 177) may be observed, although it might be weak.

-

Major Fragments: The primary fragmentation pathway for benzylic amines is typically the cleavage of the bond beta to the aromatic ring. This would result in the loss of the amino-oxetane moiety to give a tropylium-like ion at m/z 91 (C₇H₇⁺) corresponding to the methylbenzyl fragment. Another significant fragmentation would be the loss of a methyl radical from the molecular ion.[20][21]

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the final compound. A reversed-phase method is generally suitable for the analysis of polar amine hydrochlorides.[22][23][24][25]

Suggested HPLC Method:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure protonation of the amine and improve peak shape.

-

Gradient: A typical gradient would start with a high percentage of aqueous phase and ramp up to a higher percentage of organic phase over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should provide a sharp, symmetrical peak for the target compound, allowing for accurate purity assessment.

Safety and Handling

Standard laboratory safety precautions should be observed throughout the synthesis and characterization of this compound. This includes the use of personal protective equipment (safety glasses, lab coat, gloves) and working in a well-ventilated fume hood. The reagents used in this synthesis, particularly Grignard reagents, strong acids, and organic solvents, are hazardous and should be handled with care.

Conclusion

This technical guide provides a detailed, scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures, researchers can reliably produce and validate this valuable building block for applications in drug discovery and medicinal chemistry. The strategic incorporation of the oxetane motif continues to be a promising avenue for the development of novel therapeutics with improved properties, and a thorough understanding of the synthesis and characterization of such compounds is fundamental to this endeavor.

References

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: structural and synthetic insights.

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.

- Hofmann, A. W. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725-2736.

- Shvekhgeimer, M. G. A. (2004). The Hofmann reaction. Russian Chemical Reviews, 73(10), 995-1016.

- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Erbe, D. V. (2012). Application of the oxetane motif in the design of a potent and selective inhibitor of soluble epoxide hydrolase. Journal of medicinal chemistry, 55(6), 2777-2787.

- Jat, J. L., Bhatt, V., & Kumar, V. (2018). Oxetanes: A new generation of building blocks in medicinal chemistry. European journal of medicinal chemistry, 157, 1163-1183.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.

- Carreira, E. M., & Fessard, T. C. (2014). Four-membered ring-containing spirocycles: synthetic strategies and opportunities. Chemical reviews, 114(17), 8257-8322.

- Lumen Learning. (n.d.). Alcohols to Amines. Chemistry LibreTexts.

- Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to amides.

- Wikipedia contributors. (2024, May 22). Ritter reaction. Wikipedia.

- Chemguide. (n.d.). Hydrolysing nitriles.

- Echemi. (n.d.). Hydrolysis of nitriles: Amide vs Carboxylic acid.

- Professor Dave Explains. (2022, January 11). Ritter Reaction [Video]. YouTube.

- Organic Chemistry Reaction. (2025, December 9). Ritter Reaction.

- Pearson+. (n.d.). The Ritter reaction occurs when nitrile and secondary or tertiary.... Study Prep.

- Xie, M., Liu, Y., Zhang, X., & Long, M. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang pu xue yu guang pu fen xi = Guang pu, 20(5), 684–686.

- Infrared Spectroscopy. (n.d.).

- Kiremire, B., Mabic, S., & Cole, R. B. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry : JMS, 37(6), 633–645.

- Erowid. (n.d.). One Pot Conversion of Alcohols to Amines. [www.rhodium.ws].

- Bandgar, B. P., & Bettigeri, S. V. (2000). A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation. Organic letters, 2(19), 2995–2997.

- ResearchGate. (2025, August 10).

- SpectraBase. (n.d.). OXETANE-C - Optional[13C NMR] - Chemical Shifts.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- Indian Academy of Sciences. (n.d.).

- ResearchGate. (2025, August 6). Fragmentation Mechanisms of Protonated Benzylamines.

- ACS Publications. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.).

- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.

- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.

- Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

- SIELC Technologies. (n.d.). Polar Compounds.

- Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol.

- Semantic Scholar. (n.d.). [PDF] Study on Synthesis Of Oxetan-3-ol.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Phenomenex. (n.d.). Reversed Phase HPLC Columns.

- National Institutes of Health. (n.d.). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols.

- Oregon State University. (n.d.). 13 C NMR Chemical Shifts.

- CORE. (n.d.).

- LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.

Sources

- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. Ritter reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry-reaction.com [chemistry-reaction.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 14. What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 ca.. [askfilo.com]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. hplc.eu [hplc.eu]

- 23. jordilabs.com [jordilabs.com]

- 24. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 25. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to 3-(4-Methylphenyl)-3-oxetanamine hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride (CAS Number: 1322200-77-0), a heterocyclic compound of increasing interest in medicinal chemistry.[1] We delve into its chemical identity, physicochemical properties, and plausible synthetic routes based on established methodologies for related 3-aryl-3-oxetanamine derivatives. A significant focus is placed on the strategic importance of the oxetane motif in drug design, exploring its role as a versatile bioisostere for improving key pharmacokinetic and pharmacodynamic parameters. This guide also outlines detailed protocols for characterization, safety, and handling, and discusses the potential therapeutic applications of this compound class, particularly in central nervous system (CNS) disorders and oncology.

Introduction: The Emergence of Oxetanes in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a valuable building block in modern drug discovery.[2][3] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, offers medicinal chemists a powerful tool to modulate the characteristics of drug candidates.[2] Oxetanes are increasingly utilized as bioisosteric replacements for gem-dimethyl and carbonyl groups, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity.[4] The incorporation of an oxetane can also influence the conformation of a molecule, providing access to novel chemical space and potentially enhancing target selectivity.[2][4]

This compound belongs to the class of 3-aryl-3-amino-oxetanes, a scaffold that is gaining traction for its potential in developing novel therapeutics. This guide aims to provide a detailed technical resource for researchers working with or considering this compound for their drug discovery programs.

Compound Identification and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for its effective use in research and development.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 3-(p-tolyl)oxetan-3-amine hydrochloride | |

| CAS Number | 1322200-77-0 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO | [1] |

| Molecular Weight | 199.68 g/mol | [1] |

| Appearance | Expected to be a solid | |

| Solubility | Expected to have good solubility in water and polar organic solvents due to its hydrochloride salt form. | |

| Purity | Commercially available with purities of 95% or higher. | [1] |

Synthesis and Characterization

Plausible Synthetic Pathway

A common and effective method for the synthesis of 3-aryl-3-aminooxetanes involves a multi-step sequence starting from a suitable precursor. The following proposed pathway is based on the synthesis of related compounds.[5]

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF), a solution of 1-(bromomethyl)-4-methylbenzene in THF is added dropwise under an inert atmosphere. The reaction mixture is stirred until the magnesium is consumed to yield p-tolylmagnesium bromide.

-

Nucleophilic Addition: The freshly prepared Grignard reagent is added to a cooled solution of oxetan-3-one in anhydrous THF. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product, 3-(4-methylphenyl)oxetan-3-ol, is extracted with an organic solvent.

-

Activation of the Hydroxyl Group: The tertiary alcohol is then activated, for example, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine to form the corresponding mesylate or tosylate.

-

Nucleophilic Substitution with Azide: The intermediate sulfonate is reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) to yield 3-azido-3-(4-methylphenyl)oxetane.

-

Reduction of the Azide: The azide is reduced to the primary amine. This can be achieved through various methods, including catalytic hydrogenation (H₂ over Palladium on carbon) or with a reducing agent like lithium aluminum hydride (LiAlH₄).

-

Hydrochloride Salt Formation: The resulting free base, 3-(4-Methylphenyl)-3-oxetanamine, is dissolved in a suitable solvent like diethyl ether, and a solution of hydrogen chloride in ether is added to precipitate the desired hydrochloride salt.

Characterization Techniques

The structural confirmation of the synthesized this compound would rely on a combination of standard spectroscopic and analytical techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (typically in the range of 7.0-7.5 ppm), the methyl protons of the tolyl group (around 2.3 ppm), and the methylene protons of the oxetane ring (likely between 4.0 and 5.0 ppm). The amine protons would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the methyl carbon, the quaternary carbon of the oxetane ring attached to the aryl group and nitrogen, and the methylene carbons of the oxetane ring.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands corresponding to:

-

N-H stretching vibrations of the ammonium salt (broad band around 3000-3200 cm⁻¹).

-

C-H stretching of the aromatic and aliphatic groups (around 2850-3000 cm⁻¹).

-

Aromatic C=C stretching (around 1600 and 1450 cm⁻¹).

-

C-O-C stretching of the oxetane ring (around 950-1100 cm⁻¹).

3.2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak corresponding to the free base [C₁₀H₁₃NO]⁺.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The oxetane moiety can significantly influence the biological and physicochemical properties of a molecule.

Role as a Bioisostere

The 3,3-disubstituted oxetane core in this compound can act as a bioisostere for a gem-dimethyl group, a common motif in drug molecules used to block metabolic oxidation.[2] By replacing a lipophilic gem-dimethyl group with a more polar oxetane, it is often possible to improve aqueous solubility and reduce metabolic lability without a significant increase in molecular weight.[4]

Caption: Bioisosteric replacement of a gem-dimethyl group with an oxetane moiety.

Potential Therapeutic Areas

While specific biological data for this compound is not yet published, the broader class of 3-aminooxetanes has shown promise in various therapeutic areas.

-

Central Nervous System (CNS) Disorders: The ability of the oxetane motif to improve properties like solubility can be advantageous for designing CNS-penetrant drugs.[6] Modifications of the amino group could lead to compounds targeting CNS receptors or transporters.

-

Oncology: The oxetane scaffold is present in several approved anticancer drugs, such as paclitaxel.[3] The unique geometry and polarity of the oxetane ring can lead to novel interactions with biological targets in cancer cells. There is evidence of adamantane derivatives, which share some structural similarities in terms of a rigid core, showing antitumor effects.[7]

-

Infectious Diseases: The incorporation of oxetane moieties has been explored in the development of antiviral agents.[8]

The general workflow for incorporating such a novel scaffold into a drug discovery program is outlined below.

Caption: A typical drug discovery workflow incorporating a novel chemical scaffold.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar amine hydrochlorides should be followed.[9][10]

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Skin and Body Protection: A lab coat should be worn to prevent skin contact.

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not breathe dust.[10]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

In all cases of exposure, seek medical attention.

Conclusion

This compound is a promising chemical entity that leverages the advantageous properties of the oxetane scaffold. Its potential as a building block in the synthesis of novel drug candidates is significant, particularly in the fields of CNS disorders and oncology. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers aiming to explore the therapeutic potential of this and related compounds. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its promise in drug discovery.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved January 7, 2026, from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.

-

NP-MRD. (n.d.). 13 C NMR Spectrum (1D, 201 MHz, H 2 O, predicted) (NP0224543). Retrieved January 7, 2026, from [Link]

-

PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved January 7, 2026, from [Link]

-

PubMed Central. (n.d.). Oxetanes in Drug Discovery Campaigns. Retrieved January 7, 2026, from [Link]

-

PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved January 7, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. Retrieved January 7, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

PubMed Central. (n.d.). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. Retrieved January 7, 2026, from [Link]

-

PubMed Central. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved January 7, 2026, from [Link]

-

Chemsrc. (n.d.). 3-Oxetanamine | CAS#:21635-88-1. Retrieved January 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved January 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.

- Google Patents. (n.d.). WO2006037055A1 - Synthesis of atomoxetine hydrochloride.

-

PubMed. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Retrieved January 7, 2026, from [Link]

-

Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved January 7, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved January 7, 2026, from [Link]

-

PubMed. (n.d.). The antitumor effect of a novel differentiation inducer, 2, 2-Bis (4-(4-amino-3-hydroxyphenoxy) phenyl) adamantane (DPA), in combinatory therapy on human colon cancer. Retrieved January 7, 2026, from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. connectjournals.com [connectjournals.com]

- 6. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antitumor effect of a novel differentiation inducer, 2, 2-Bis (4-(4-amino-3-hydroxyphenoxy) phenyl) adamantane (DPA), in combinatory therapy on human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. fishersci.com [fishersci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to 3-(4-Methylphenyl)-3-oxetanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Methylphenyl)-3-oxetanamine hydrochloride, a compound of growing interest in medicinal chemistry. The oxetane motif is increasingly recognized for its ability to confer desirable physicochemical properties in drug candidates, such as improved solubility and metabolic stability.[1][2][3] This document details the compound's nomenclature, physicochemical properties, a representative synthetic route, and methods for its analytical characterization. Furthermore, it explores the broader pharmacological context of oxetane-containing molecules and outlines essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating this unique structural moiety.

Introduction: The Rise of Oxetanes in Drug Discovery

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a valuable building block in modern drug discovery.[1] Historically underutilized due to perceived instability, recent advances in synthetic chemistry have made a wide array of oxetane derivatives readily accessible.[3] Their incorporation into molecular scaffolds can lead to significant improvements in aqueous solubility, metabolic stability, and target affinity.[1][3] Oxetanes can act as less lipophilic and more stable bioisosteres for commonly used groups like gem-dimethyl or carbonyl functionalities.[2][4] Specifically, 3-substituted oxetanamines are versatile intermediates, offering a vector for further chemical elaboration while imparting the beneficial properties of the oxetane core. This guide focuses on the hydrochloride salt of 3-(4-Methylphenyl)-3-oxetanamine, providing a detailed examination of its chemical and physical attributes.

Nomenclature and Physicochemical Properties

A clear understanding of a compound's fundamental properties is essential for its application in research and development.

IUPAC Name and Structural Information

-

Systematic IUPAC Name: 3-(4-Methylphenyl)oxetan-3-amine hydrochloride

-

Synonyms: 3-(p-Tolyl)oxetan-3-amine hydrochloride[5]

-

CAS Number: 1322200-77-0[6]

-

Molecular Formula: C₁₀H₁₄ClNO[6]

-

Molecular Weight: 199.68 g/mol [6][]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. These properties are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO | [6] |

| Molecular Weight | 199.68 g/mol | [6][] |

| Form | Solid (Typical) | General Knowledge |

| Solubility | Expected to be more water-soluble than the free base due to its hydrochloride salt form. | [8] |

| pKa (amine) | The oxetane ring is known to reduce the basicity of proximal amines.[1][4] | General Knowledge |

Synthesis and Purification

The synthesis of 3-aryl-3-oxetanamines can be achieved through various synthetic strategies. The following represents a plausible and common approach for preparing such compounds, starting from oxetan-3-one.

Representative Synthetic Workflow

The synthesis of this compound can be conceptualized as a multi-step process. This workflow diagram illustrates the logical progression from a common starting material to the final product.

Caption: A representative synthetic pathway for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on established chemical transformations for the synthesis of related compounds.[3]

Step 1: Synthesis of 3-(4-Methylphenyl)oxetan-3-ol

-

To a solution of 4-methylphenylmagnesium bromide (1.1 equivalents) in anhydrous THF at 0 °C, add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Synthesis of 3-Azido-3-(4-methylphenyl)oxetane

-

To a solution of 3-(4-methylphenyl)oxetan-3-ol (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous toluene at 0 °C, add diethyl azodicarboxylate (1.5 equivalents) dropwise.

-

Stir the mixture for 30 minutes, then add diphenylphosphoryl azide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Concentrate the reaction mixture and purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the azide intermediate.

Step 3: Synthesis of 3-(4-Methylphenyl)oxetan-3-amine (Free Base)

-

To a solution of 3-azido-3-(4-methylphenyl)oxetane (1.0 equivalent) in methanol, add a catalytic amount of 10% Palladium on carbon.

-

Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite, and concentrate the filtrate under reduced pressure to yield the free base amine.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude 3-(4-methylphenyl)oxetan-3-amine in a minimal amount of diethyl ether.

-

Add a 2.0 M solution of HCl in diethyl ether (1.1 equivalents) dropwise with stirring.

-

Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the final compound. A reverse-phase method is typically employed.

| Parameter | Typical Condition |

| Column | C18, e.g., Waters X-select® |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

| Expected Result | A single major peak with >95% purity. |

This method is based on general practices for analyzing similar small molecules.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group (typically in the 7.0-7.5 ppm range), a singlet for the methyl group protons (around 2.3 ppm), and distinct signals for the non-equivalent methylene protons of the oxetane ring (typically in the 4.5-5.0 ppm range). The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show signals for the quaternary carbon of the oxetane ring attached to the amine and aryl group, the methylene carbons of the oxetane ring, the aromatic carbons, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this molecule, Electrospray Ionization (ESI) in positive mode would be appropriate. The expected [M+H]⁺ ion for the free base (C₁₀H₁₃NO) would be observed at m/z 164.1.

Pharmacology and Mechanism of Action (Contextual)

While specific pharmacological data for this compound is not extensively published in peer-reviewed literature, its structural motifs are relevant in several areas of drug development. The incorporation of an oxetane ring can significantly influence a molecule's properties.

The Role of the Oxetane Moiety

The oxetane group is often used to improve key drug-like properties.[2] This diagram illustrates the decision-making process where an oxetane might be incorporated into a lead compound.

Caption: Decision logic for using oxetanes in medicinal chemistry.

-

Improved Solubility: The polar oxygen atom of the oxetane ring can increase the overall polarity of a molecule, often leading to better aqueous solubility without a significant increase in molecular weight.[1][3]

-

Metabolic Stability: Oxetanes can be used to replace metabolically vulnerable groups, such as gem-dimethyl groups, thereby improving the pharmacokinetic profile of a drug candidate.[2][4]

-

Reduced Basicity of Amines: An oxetane positioned near an amine can lower the pKa of the amine due to its electron-withdrawing nature.[1][4] This can be advantageous in reducing off-target effects, such as hERG channel inhibition.[2]

Potential Therapeutic Areas

Compounds containing the 3-aminooxetane scaffold are explored in various therapeutic areas, including oncology, neurology, and infectious diseases.[1] The specific substitution pattern, such as the 4-methylphenyl group in the title compound, would determine its target affinity and selectivity. For instance, related aryl-amine structures have been investigated for their activity on CNS targets.

Safety and Handling

Proper handling of all chemical reagents is crucial in a laboratory setting. The following information is based on safety data for structurally related amine hydrochlorides.

-

Hazard Classification: Amine hydrochlorides are often classified as irritants to the skin and eyes.[10][11] Some may be harmful if swallowed.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.[12][13]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][12] Avoid contact with skin, eyes, and clothing.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]

-

First Aid Measures:

Conclusion

This compound is a valuable chemical entity, representative of a class of compounds that leverages the unique properties of the oxetane ring. Its synthesis is achievable through established chemical methods, and its structure can be confirmed using standard analytical techniques. While its specific biological activity remains to be fully elucidated in public-domain research, the structural motifs it contains are of high interest in modern medicinal chemistry. The strategic incorporation of the oxetane moiety is a proven method for enhancing the drug-like properties of therapeutic candidates. This guide provides the foundational knowledge necessary for researchers to handle, characterize, and utilize this compound in their drug discovery efforts.

References

- Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.

- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.

- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Semantic Scholar.

- Fisher Scientific. (2025).

- Enamine. (n.d.).

- MG Chemicals. (2025).

- Spectrum Pharmacy Products. (2022).

- Angene Chemical. (2024).

- AABlocks. (n.d.). This compound, 95% Purity.

- AChemBlock. (n.d.). 3-Methyl-3-oxetanamine hydrochloride 97%.

- BLDpharm. (n.d.). 3-(3-Methoxy-4-methylphenyl)oxetan-3-amine hydrochloride.

- ChemScene. (n.d.). Oxetan-3-amine hydrochloride.

- BLDpharm. (n.d.). 3-(p-Tolyl)oxetan-3-amine.

- ChemicalBook. (2025). 3-OXETANAMINE.

- Nechaev, A. V., et al. (2021). Three-Component Reactions of 3-Arylidene-3H-Indolium Salts, Isocyanides and Amines. Molecules.

- CymitQuimica. (n.d.). oxetan-3-amine hydrochloride.

- Royal Society of Chemistry. (n.d.). Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines.

- SynHet. (n.d.). 3-Amino-3-(3-chlorophenyl)oxetane hydrochloride.

- Organic Chemistry Portal. (n.d.).

- Leah4sci. (2014). Synthesis; Reactions to Make Amines. YouTube.

- ChemicalBook. (2025). 3-Methyl-3-oxetanaMine hydrochloride.

- ChemicalBook. (n.d.). 3-OXETANAMINE, 3-METHYL-(874473-14-0) 1H NMR spectrum.

- BLDpharm. (n.d.). 3-Oxetanamine.

- Frontier Specialty Chemicals. (n.d.). 3-Oxetanamine hydrochloride.

- BOC Sciences. (n.d.). 3-(m-Tolyl)oxetan-3-amine hydrochloride.

- Johnson, M. P., et al. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry.

- El-Gowelli, H. M., et al. (2024).

- Sigma-Aldrich. (n.d.). 1-(4-chloro-3-methylphenyl)-3,3-dimethylbutan-2-amine.

- Sigma-Aldrich. (n.d.). 3-Aminooxetane 97.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1322878-25-0|3-(p-Tolyl)oxetan-3-amine|BLD Pharm [bldpharm.com]

- 6. calpaclab.com [calpaclab.com]

- 8. CAS 491588-41-1: oxetan-3-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 9. Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. enamine.enamine.net [enamine.enamine.net]

- 13. mgchemicals.com [mgchemicals.com]

The Oxetane Motif: A Technical Guide to its Discovery, Synthesis, and Transformative Role in Drug Development

Abstract